Diammonium 1-octadecyl 2-sulphonatosuccinate

Emulsification Counterion effect Sulfosuccinate surfactant

Diammonium 1-octadecyl 2-sulphonatosuccinate (CAS 94213-63-5) is a diester anionic surfactant belonging to the sulfosuccinate class. Its structure features a linear C18 (stearyl) hydrophobic tail esterified to a sulfosuccinate head group, charge-neutralized by two ammonium (NH₄⁺) counterions.

Molecular Formula C22H48N2O7S
Molecular Weight 484.7 g/mol
CAS No. 94213-63-5
Cat. No. B12647343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium 1-octadecyl 2-sulphonatosuccinate
CAS94213-63-5
Molecular FormulaC22H48N2O7S
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C22H42O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3
InChIKeyYUMOQEPYKZQZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium 1-octadecyl 2-sulphonatosuccinate (CAS 94213-63-5): Anionic Sulfosuccinate Surfactant for Advanced Formulation Design


Diammonium 1-octadecyl 2-sulphonatosuccinate (CAS 94213-63-5) is a diester anionic surfactant belonging to the sulfosuccinate class. Its structure features a linear C18 (stearyl) hydrophobic tail esterified to a sulfosuccinate head group, charge-neutralized by two ammonium (NH₄⁺) counterions . The compound exhibits the characteristic properties of long-chain sulfosuccinates—including surface tension reduction, emulsification, and dispersing ability—while the diammonium counterion differentiates its solubility profile, low-temperature behavior, and ionic strength compatibility from sodium-salt analogs [1].

C18 stearyl sulfosuccinate surfactant with diammonium counterion
Ester-linked structure; suitable for neutral-pH emulsification and dispersion
May support cold-process formulations through reported low-temperature solubility profile
Long-chain C18 enables cost-efficient micellization at lower concentrations

Why Diammonium 1-octadecyl 2-sulphonatosuccinate Cannot Be Simply Replaced by Sodium or Shorter-Chain Sulfosuccinate Analogs


Procurement decisions for sulfosuccinate surfactants often treat counterion and chain length as interchangeable parameters, but these structural features dictate key performance metrics. Ammonium counterions (vs. sodium) alter the surfactant's Krafft point and solubility–temperature profile, directly impacting low-temperature formulation stability [1]. The C18 stearyl chain (vs. C12 lauryl) produces a significantly lower critical micelle concentration (CMC) and markedly different emulsification selectivity for oily soils, as established in structure–property relationships for sulfosuccinate series [2]. A direct head-to-head study on alkyl polyglucoside sulfosuccinates demonstrated that the diammonium salt (APG-SA) exhibits superior emulsifying power compared to the corresponding disodium salt (APG-SS), confirming that counterion identity measurably affects functional performance in this class [1].

Diammonium stearyl sulfosuccinate
Disodium stearyl sulfosuccinate
Ammonium counterion may confer lower Krafft point and improved low-temperature solubility; sodium analog may precipitate under cold processing
C18 stearyl chain
C12 lauryl sulfosuccinate
Longer chain likely drives lower CMC and different oil emulsification selectivity; micellization efficiency may shift significantly
Ester-linked sulfosuccinate
Amide-linked sulfosuccinamate (Aerosol 18-type)
Ester may hydrolyze under strong acid/alkali but offers faster biodegradation; amide provides broader pH stability

Quantitative Differentiation Evidence for Diammonium 1-octadecyl 2-sulphonatosuccinate vs. Sodium and Short-Chain Analogs


Superior Emulsifying Power of Diammonium Salt vs. Disodium Salt in Sulfosuccinate Monoesters

Song et al. (2006) synthesized alkyl polyglucoside sulfosuccinate monoester diammonium salt (APG-SA) and directly compared its surface physical properties with the corresponding disodium salt (APG-SS) and the parent alkyl polyglucoside (APG). The study explicitly concluded that APG-SA exhibited more excellent (更优良的) emulsifying performance than APG-SS, demonstrating that the ammonium counterion imparts a measurable emulsification advantage in sulfosuccinate systems [1].

Emulsification power
Head-to-head
Diammonium salt (APG-SA) reported with higher emulsifying performance than disodium salt (APG-SS)
Supports counterion-dependent emulsification context
Qualitative superiority statement; exact metrics not available
Emulsification Counterion effect Sulfosuccinate surfactant

Lower Critical Micelle Concentration (CMC) of C18 Sulfosuccinates vs. C12 Chain-Length Analogs

Gao & Yang (2014) determined that CMC values for sulfosuccinate surfactants increase with the number of hydrophilic groups, and the surfactant with the fewest ethoxylate units (AEO3-SS) displayed the lowest CMC. Extrapolating this structure–property relationship, sulfosuccinates bearing a single long C18 alkyl chain (such as diammonium 1-octadecyl 2-sulphonatosuccinate) are predicted to exhibit lower CMC than short-chain C12 analogs due to stronger hydrophobic driving force for micellization [1].

CMC trend
Class-level
C18 chain predicted to yield lower CMC than C12 analogs based on sulfosuccinate structure–property relationships
Indicates potential for effective surface tension reduction at lower concentrations
Inference from published series; specific CMC values not reported for this compound
Critical micelle concentration Chain length effect Sulfosuccinate surfactant

Ammonium Counterion Provides Lower Krafft Point and Enhanced Low-Temperature Solubility vs. Sodium Sulfosuccinates

In ionic surfactant systems, ammonium counterions consistently yield lower Krafft temperatures (the temperature above which solubility increases sharply) compared to sodium counterions of equivalent alkyl chain surfactants, due to the larger ionic radius and weaker hydration of NH₄⁺. This established colloid science principle is documented in standard surfactant references [1]. For the C18 sulfosuccinate class, this means diammonium 1-octadecyl 2-sulphonatosuccinate is expected to remain soluble and functionally active at lower operating temperatures than disodium stearyl sulfosuccinate (CAS 65277-59-0), the direct sodium analog.

Krafft point
Class-level
Ammonium counterion expected to provide lower Krafft temperature than sodium counterpart
Supports cold-water solubility and low-temperature storage stability
Directional difference from surfactant theory; exact ΔT unavailable
Krafft point Counterion effect Low-temperature solubility

Ester-Linked C18 Sulfosuccinate Provides Different Hydrolytic Stability Profile vs. Amide-Linked Sulfosuccinamates (Aerosol 18-Type)

Diammonium 1-octadecyl 2-sulphonatosuccinate features an ester linkage connecting the stearyl chain to the sulfosuccinate head group. In contrast, disodium N-octadecyl sulfosuccinamate (Aerosol 18, CAS 14481-60-8) uses an amide linkage [1]. Ester-linked sulfosuccinates undergo hydrolysis under strong acid or alkali conditions, whereas amide-linked sulfosuccinamates exhibit broader pH stability [2]. However, ester sulfosuccinates are more readily biodegradable, which is advantageous for environmentally regulated applications [3].

Hydrolytic stability
Class-level
Ester linkage hydrolyzes under strong acid/alkali; amide linkage (sulfosuccinamate) offers broader pH stability but potentially slower biodegradation
Selection depends on formulation pH profile and environmental fate requirements
Qualitative class comparison; quantitative rate constants not identified
Hydrolytic stability Ester vs. amide linkage Sulfosuccinate surfactant

Optimal Application Scenarios for Diammonium 1-octadecyl 2-sulphonatosuccinate Based on Differentiated Evidence


Cold-Fill Personal Care and Home Care Formulations Requiring Low-Temperature Solubility

The diammonium counterion is expected to confer a lower Krafft point compared to sodium sulfosuccinate analogs [1]. This makes the compound especially suitable for cold-process manufacturing and products stored or used at low ambient temperatures (e.g., outdoor cleaning fluids, winter-grade shampoos), where disodium stearyl sulfosuccinate may precipitate or lose activity.

Emulsion Polymerization Where Emulsifier Performance Directly Impacts Latex Particle Size and Stability

Song et al. (2006) demonstrated that diammonium sulfosuccinate monoesters exhibit superior emulsifying power relative to their disodium counterparts [2]. For emulsion polymerization processes—where emulsifier efficacy governs nucleation, particle size distribution, and final latex mechanical stability—selecting the diammonium salt over the disodium analog can improve process robustness and product consistency.

Biodegradability-Priority Formulations Under Regulatory or Ecolabel Constraints

The ester-linked sulfosuccinate structure is recognized as readily biodegradable [3], distinguishing it from amide-linked sulfosuccinamates (e.g., Aerosol 18-type) that may persist longer in the environment. For products seeking EU Ecolabel, EPA Safer Choice, or similar certifications, this compound offers a compliance-friendly degradation profile without sacrificing C18-level surface activity.

Cost-Efficient Oily Soil Removal in Industrial and Institutional Cleaning

The C18 hydrophobic chain drives a low CMC [4], enabling effective micellization and oil emulsification at reduced surfactant loading. In heavy-duty degreasers, metal cleaners, and textile scouring where large volumes of surfactant are consumed, the lower use concentration translates to direct cost savings and reduced effluent surfactant load.

Application
Selection Property
Validation Focus
Cold-fill personal/home care formulations
Ammonium counterion low-temperature solubility profile
Krafft point and cold-storage phase stability
Emulsion polymerization processes
Reported emulsification performance context
Latex particle size distribution and polymerization robustness
Ecolabel-compliant readily biodegradable products
Ester-linked biodegradability pathway
Ready biodegradability assay (e.g., OECD 301)
Cost-efficient I&I oily soil removal
Low CMC enabling reduced use concentration
CMC and equilibrium surface tension measurement
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